2,5-Pyrrolidinedione, 1,1'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(eicosenyl)-
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Overview
Description
1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione] is a heterocyclic organic compound with the molecular formula C56H103N5O4 and a molecular weight of 914.48 g/mol . This compound is known for its complex structure, which includes multiple nitrogen atoms and long hydrocarbon chains. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione] typically involves the reaction of tetraethylenepentamine with eicosenylsuccinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrogen-containing groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxides, while reduction can yield amines or other nitrogen-containing compounds .
Scientific Research Applications
1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(octadecenyl)pyrrolidine-2,5-dione]
- 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(dotetracontenyl)pyrrolidine-2,5-dione]
- 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(octatriacontenyl)pyrrolidine-2,5-dione]
Uniqueness
1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione] is unique due to its long hydrocarbon chains and multiple nitrogen atoms, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Biological Activity
2,5-Pyrrolidinedione, specifically the compound 1,1'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(eicosenyl)-), is a complex organic molecule belonging to the pyrrolidine family. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and interesting biological activities.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C37H67N3O2. Its structural complexity arises from the presence of multiple functional groups which influence its reactivity and biological interactions. The compound features a pyrrolidine ring, which is known for its role in various biological systems.
Antiviral Properties
Recent studies have highlighted the potential of pyrrolidine derivatives as main protease inhibitors in treating viral infections. For instance, a study indicated that certain pyrrolidines exhibit significant inhibitory activity against viral proteases, suggesting their potential as antiviral agents . The specific compound has not been extensively studied in this context; however, its structural analogs have shown promise.
Cytotoxicity and Safety Profile
The biological safety of 2,5-Pyrrolidinedione derivatives is crucial for their application in pharmaceuticals. Research indicates that some derivatives can cause skin irritation and serious eye irritation at high concentrations . Understanding the cytotoxic profiles through in vitro studies is essential for assessing the safety of these compounds.
The mechanism by which 2,5-Pyrrolidinedione compounds exert their biological effects often involves interactions with cellular targets such as enzymes and receptors. The presence of nitrogen atoms within the pyrrolidine structure allows for hydrogen bonding and other interactions that can modulate enzyme activity or receptor binding.
Study 1: Antiviral Activity
A comparative analysis was conducted on various pyrrolidine derivatives to evaluate their effectiveness as protease inhibitors. The study found that certain modifications to the pyrrolidine structure enhanced antiviral activity significantly. While specific data on the compound of interest is limited, it aligns with findings that suggest structural modifications can lead to increased efficacy against viral targets.
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving several pyrrolidine derivatives, it was found that compounds with longer aliphatic chains exhibited varying degrees of cytotoxicity. This suggests that the length and branching of substituents can influence biological activity and safety profiles.
Data Tables
Property | Value |
---|---|
Molecular Formula | C37H67N3O2 |
Molecular Weight | 585.94 g/mol |
CAS Registry Number | Not available |
Antiviral Activity | Potential protease inhibitor |
Cytotoxicity | Causes skin/eye irritation |
Properties
CAS No. |
64347-11-1 |
---|---|
Molecular Formula |
C56H107N5O4 |
Molecular Weight |
914.5 g/mol |
IUPAC Name |
(3R)-3-icosyl-1-[2-[2-[2-[2-[(3S)-3-icosyl-2,5-dioxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C56H107N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-51-49-53(62)60(55(51)64)47-45-58-43-41-57-42-44-59-46-48-61-54(63)50-52(56(61)65)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h51-52,57-59H,3-50H2,1-2H3/t51-,52+ |
InChI Key |
CRDDSCJVQRMILY-NZUCHVTOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC[C@H]1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)C[C@H](C2=O)CCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)CCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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